2-Methyl-3-morpholin-4-ylpropanohydrazide
Description
Contextualization of 2-Methyl-3-morpholin-4-ylpropanohydrazide within Hydrazide and Morpholine (B109124) Chemistry
This compound is a unique organic molecule that integrates a morpholine ring and a hydrazide functional group. The morpholine component is a six-membered heterocyclic amine containing an ether linkage, a structure frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. nih.govuni.lu The hydrazide group, characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group, is a versatile functional group known for its role in the synthesis of various heterocyclic compounds and its presence in numerous biologically active molecules. jk-sci.comontosight.ai The combination of these two scaffolds in this compound creates a molecule with potential for diverse chemical transformations and biological interactions.
Significance of the Hydrazide Scaffold in Contemporary Medicinal and Synthetic Chemistry Research
The hydrazide scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to form stable complexes with metal ions and to act as a precursor for the synthesis of a wide array of heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. jk-sci.comontosight.ai Compounds containing the hydrazide moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. uobaghdad.edu.iqresearchgate.net This versatility makes the hydrazide group a privileged structure in the design of new therapeutic agents.
Overview of this compound as a Subject of Academic Inquiry
Academic research has focused on the synthesis and characterization of this compound and its derivatives. Studies have detailed its preparation, often involving the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.gov The synthesized compound serves as a key intermediate for the creation of a library of related molecules, where the terminal nitrogen of the hydrazide group is reacted with various aldehydes and ketones to form hydrazones. researchgate.net
Below are some of the reported physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₁₇N₃O₂ |
| Molecular Weight | 187.24 g/mol |
| Melting Point | 69 °C |
| Yield | 80% |
| Rf Value | 0.31 (benzene: EtOH 1:1) |
Note: Data sourced from Berillo et al. (2012). nih.gov
Further research has explored the biological potential of derivatives of this compound. For instance, the spasmolytic activity of this compound has been investigated, with studies indicating that it is less active compared to its piperidine (B6355638) analogue. nih.gov This highlights the influence of the heterocyclic amine component on the biological profile of the molecule.
Research Gaps and Future Directions in the Study of this compound
While the synthesis and derivatization of this compound have been documented, there remain significant avenues for future research. A comprehensive investigation into the standalone biological activity of the parent compound is warranted. Much of the existing research focuses on its derivatives, leaving the intrinsic pharmacological profile of this compound itself less understood.
Future studies could focus on:
A broader screening of the compound against various biological targets to identify potential therapeutic applications.
In-depth mechanistic studies to understand how the molecule interacts with biological systems at a molecular level.
Exploration of its potential as a ligand for metal complexes, given the chelating ability of the hydrazide group.
Further synthetic modifications of the core structure to establish a more detailed structure-activity relationship (SAR).
A deeper understanding of these aspects will be crucial in determining the full potential of this compound in the fields of medicinal and materials chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-7(8(12)10-9)6-11-2-4-13-5-3-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFUQKDADQKWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397182 | |
| Record name | 2-methyl-3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155219-09-3 | |
| Record name | 2-methyl-3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Methyl 3 Morpholin 4 Ylpropanohydrazide
Precursor Synthesis and Strategic Design of Starting Materials for 2-Methyl-3-morpholin-4-ylpropanohydrazide
The strategic design for the synthesis of this compound hinges on the retrosynthetic disconnection of the target molecule into readily available starting materials. The core structure can be broken down into a morpholine (B109124) unit, a methylpropanoic acid backbone, and a hydrazine (B178648) moiety. A logical precursor is 2-methyl-3-morpholinopropanoic acid or its corresponding ester, which already incorporates the first two units. ontosight.ai
The synthesis of this key precursor, 2-methyl-3-morpholinopropanoic acid, can be envisioned through several routes. One common approach is the Michael addition of morpholine to methyl methacrylate. This reaction, typically catalyzed by a base, would yield methyl 2-methyl-3-morpholinopropanoate. Subsequent hydrolysis of the ester group under acidic or basic conditions would then afford the desired carboxylic acid precursor.
Alternatively, a nucleophilic substitution pathway could be employed. Starting with a derivative of 2-methyl-3-halopropanoic acid, such as methyl 2-methyl-3-chloropropionate, direct reaction with morpholine would lead to the formation of the C-N bond and the desired morpholine-substituted propanoate ester.
Core Synthetic Routes to this compound
The primary and most widely utilized method for the synthesis of hydrazides is the hydrazinolysis of a corresponding carboxylic acid ester. egranth.ac.in This approach is central to the formation of this compound.
A typical multi-step synthesis for this compound can be outlined as follows:
Esterification: The precursor, 2-methyl-3-morpholinopropanoic acid, is first converted to its corresponding ester, typically a methyl or ethyl ester. This is often achieved by reacting the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com This step activates the carbonyl group for subsequent nucleophilic attack.
Hydrazinolysis: The resulting ester, methyl 2-methyl-3-morpholinopropanoate, is then treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O). egranth.ac.in In this reaction, hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., methoxide (B1231860) or ethoxide) and the formation of the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), and may require heating under reflux to proceed to completion.
An alternative, more direct one-pot method could involve the reaction of the carboxylic acid directly with hydrazine in the presence of a coupling agent, although the ester hydrazinolysis route is more common.
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the stoichiometry of the reactants.
For the hydrazinolysis step, the reaction temperature is a critical factor. While some hydrazinolysis reactions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate and high conversion. A balance must be struck, as excessive heat can lead to the formation of byproducts. The molar ratio of the ester to hydrazine hydrate is also important; an excess of hydrazine is often used to drive the reaction to completion.
Below is an illustrative table representing a potential optimization study for the hydrazinolysis step.
| Entry | Molar Ratio (Ester:Hydrazine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1.2 | Methanol | 25 | 24 | 65 |
| 2 | 1:1.2 | Ethanol | 25 | 24 | 68 |
| 3 | 1:1.5 | Ethanol | 80 | 6 | 92 |
| 4 | 1:1.5 | Isopropanol | 80 | 8 | 85 |
| 5 | 1:2.0 | Ethanol | 80 | 4 | 95 |
This table is for illustrative purposes and represents a typical optimization process.
Application of Catalytic Systems in the Synthesis of this compound
While the core synthesis of this compound via hydrazinolysis of an ester does not always require a catalyst, the preceding steps can benefit significantly from catalysis.
In the esterification of the precursor carboxylic acid, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are standard. google.com More recently, solid acid catalysts have been explored to simplify purification and minimize corrosive waste.
For the formation of the precursor itself, if synthesized via Michael addition, a base catalyst is typically employed. Organic bases such as triethylamine (B128534) or piperidine (B6355638) can be used. researchgate.net In some cases, Lewis acids may also be used to catalyze the reaction of morpholine with a suitable substrate.
The direct conversion of the carboxylic acid to the hydrazide can be facilitated by coupling agents, which are stoichiometric reagents that activate the carboxylic acid. However, for a more catalytic approach, enzymatic catalysis presents a potential avenue, though this is less common for hydrazide synthesis.
Exploration of Novel Synthetic Pathways for this compound
Research into novel synthetic pathways for hydrazides is ongoing, driven by the need for more efficient and environmentally friendly methods. For this compound, one could envision a pathway that avoids the isolation of the intermediate ester. This could involve the in-situ activation of 2-methyl-3-morpholinopropanoic acid followed by the immediate addition of hydrazine. Activating agents such as carbodiimides or chloroformates could be used in this context.
Another novel approach could involve the use of flow chemistry. A continuous flow reactor could be designed where the starting materials are mixed and heated for a precise residence time, potentially leading to higher yields, better process control, and enhanced safety, especially when working with hydrazine.
Enzymatic synthesis, using enzymes like lipases, could also be explored for the synthesis of the precursor ester or even for the direct amidation reaction with hydrazine under mild conditions.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key areas for improvement include the use of safer solvents, energy efficiency, and waste reduction.
One of the most significant green advancements in hydrazide synthesis is the use of microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov A solvent-free, one-pot synthesis of hydrazides from the corresponding carboxylic acids under microwave irradiation has been developed, which could be a highly efficient and green method for producing this compound. egranth.ac.innih.gov
The use of greener solvents is another important consideration. While alcohols are commonly used, exploring the use of water or bio-based solvents could improve the sustainability of the process. The development of solvent-free reaction conditions represents an ideal scenario from a green chemistry perspective. ajgreenchem.com
Spectroscopic and Analytical Elucidation of 2 Methyl 3 Morpholin 4 Ylpropanohydrazide Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. However, specific NMR data for 2-Methyl-3-morpholin-4-ylpropanohydrazide is not available in the searched scientific literature. For a complete structural confirmation, the following NMR analyses would be essential.
Proton NMR (¹H NMR) Spectral Analysis and Chemical Shift Assignment
Expected Proton Environments and Estimated Chemical Shifts:
| Protons | Multiplicity (Predicted) | Estimated Chemical Shift (ppm) |
| -CH₃ (methyl) | Doublet | ~1.1-1.3 |
| -CH- (methine) | Multiplet | ~2.5-2.8 |
| -CH₂-N (morpholine, adjacent to N) | Triplet | ~2.4-2.6 |
| -CH₂-O (morpholine, adjacent to O) | Triplet | ~3.6-3.8 |
| -CH₂- (methylene attached to morpholine (B109124) N) | Multiplet | ~2.3-2.5 |
| -NH-NH₂ (hydrazide) | Broad Singlets | Variable |
Note: These are estimated values and the actual spectrum would provide precise chemical shifts and coupling constants (J-values) revealing the connectivity of the protons.
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal.
Expected Carbon Environments and Estimated Chemical Shifts:
| Carbon Atom | Estimated Chemical Shift (ppm) |
| -C H₃ (methyl) | ~15-20 |
| -C H- (methine) | ~40-45 |
| -C H₂-N (morpholine, adjacent to N) | ~53-55 |
| -C H₂-O (morpholine, adjacent to O) | ~66-68 |
| -C H₂- (methylene attached to morpholine N) | ~60-65 |
| -C =O (carbonyl) | ~170-175 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Probing Connectivity and Through-Space Interactions
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to establish the connectivity of the propanohydrazide chain and the morpholine ring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for piecing together the molecular fragments and confirming the connection between the morpholine ring and the propanohydrazide moiety.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Characterization
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. While experimental mass spectra for this compound are not available, predicted data suggests the following adducts could be observed:
Predicted m/z Values for Adducts of this compound:
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.13936 |
| [M+Na]⁺ | 210.12130 |
| [M-H]⁻ | 186.12480 |
| [M+NH₄]⁺ | 205.16590 |
| [M+K]⁺ | 226.09524 |
An experimental mass spectrum would be expected to show a molecular ion peak (or a protonated molecular ion peak) corresponding to its molecular weight of 187.24. The fragmentation pattern would likely involve characteristic losses of the morpholine ring, the hydrazide group, and other small fragments, providing further confirmation of the structure.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. An FTIR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:
Expected IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (hydrazide) | Stretching | 3300-3400 (two bands) |
| C-H (alkane) | Stretching | 2850-3000 |
| C=O (amide I) | Stretching | 1650-1680 |
| N-H (amide II) | Bending | 1550-1640 |
| C-N (amine) | Stretching | 1000-1250 |
| C-O-C (ether) | Stretching | 1070-1150 |
High-Resolution Analytical Techniques for Purity Assessment of this compound
To ensure the quality and reliability of any chemical compound for research or other applications, its purity must be rigorously assessed. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.
For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid). The purity would be determined by integrating the peak area of the main compound and any impurities, with detection typically performed using a UV detector. The development and validation of such a method would be crucial for quality control.
Computational and Theoretical Investigations of 2 Methyl 3 Morpholin 4 Ylpropanohydrazide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of a molecule. For 2-Methyl-3-morpholin-4-ylpropanohydrazide, methods like B3LYP with a suitable basis set such as 6-311++G(d,p) would be utilized to optimize the molecular geometry and compute a variety of molecular properties. researchgate.netresearchgate.net
These calculations can elucidate the distribution of electron density, identify the most electron-rich and electron-poor regions, and quantify molecular descriptors related to reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as their energy gap is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, these computational methods can predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. researchgate.net Similarly, NMR chemical shifts can be computed to aid in the interpretation of experimental spectra.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 3.8 | Debye |
| Total Energy | -850 | Hartrees |
Molecular Modeling and Simulation Studies for Conformational Analysis and Tautomerism
The flexibility of the this compound molecule, particularly around its single bonds, allows it to adopt various conformations. Molecular modeling techniques, including systematic and stochastic conformational searches, can identify low-energy conformers. These studies are crucial as the three-dimensional shape of a molecule often dictates its biological activity.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time in different environments, such as in a solvent or interacting with a biological macromolecule. mdpi.comthaiscience.inforesearchgate.net MD simulations track the movements of atoms and can reveal the preferred conformations and the transitions between them.
Tautomerism, the interconversion of structural isomers, is another important aspect to consider for the hydrazide group, which can exist in keto-enol or amide-imidol forms. Quantum chemical calculations can be employed to determine the relative stabilities of these tautomers in various solvents, predicting the predominant form under different conditions. researchgate.net
Table 2: Hypothetical Relative Energies of Tautomers of this compound in Different Solvents
| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |
| Amide (keto) | 0.0 | 0.0 |
| Imidol (enol) | 5.2 | 3.8 |
Molecular Docking Simulations to Predict Potential Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. gyanvihar.orgnih.gov This method is instrumental in identifying potential biological targets for a compound and understanding its mechanism of action at a molecular level.
For this compound, docking studies would involve screening it against a library of known protein structures to identify those with which it has a high binding affinity. mdpi.comnih.gov The morpholine (B109124) ring is a common moiety in many bioactive compounds and can participate in various interactions, including hydrogen bonding and hydrophobic interactions. e3s-conferences.org The docking results would provide insights into the binding mode, the key amino acid residues involved in the interaction, and a predicted binding energy, which is an estimate of the strength of the interaction. tandfonline.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target
| Parameter | Value |
| Binding Energy | -8.2 kcal/mol |
| Interacting Residues | SER237, GLN123, HIS289 |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |
Advanced Computational Chemistry Approaches for Understanding Reaction Mechanisms Involving this compound
Advanced computational chemistry methods can be used to investigate the mechanisms of chemical reactions involving this compound. This includes studying its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. sciencepublishinggroup.comresearchgate.net
For instance, the reactivity of the hydrazide group in acylation or condensation reactions could be explored. Computational studies can help in understanding the regioselectivity and stereoselectivity of such reactions. nih.gov These theoretical investigations provide a deeper understanding of the molecule's chemical behavior and can guide the design of new synthetic routes or the prediction of its metabolic fate. mdpi.comnih.gov
Table 4: Hypothetical Calculated Activation Energies for a Reaction Involving this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack | 15.3 |
| Proton transfer | 8.1 |
| Product release | 5.6 |
Derivatization Strategies and Analogue Synthesis for 2 Methyl 3 Morpholin 4 Ylpropanohydrazide
Modifications of the Hydrazide Moiety of 2-Methyl-3-morpholin-4-ylpropanohydrazide
The hydrazide functional group is a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse substituents and the formation of new chemical entities.
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Hydrazone Formation
The condensation of this compound with various aldehydes and ketones is a well-documented method for the synthesis of its N-substituted derivatives. This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone.
One study details the synthesis of 2-Methyl-3-(N-morpholyl)propionic acid hydrazide and its subsequent condensation with a range of aromatic aldehydes and cyclic ketones. nih.gov The reaction is reported to be catalyzed by piperidine (B6355638) in an ethanol (B145695) solution. nih.gov The general scheme for this reaction is as follows:
Reactants: this compound and an aldehyde or ketone.
Solvent: Ethanol
Catalyst: Piperidine
Product: The corresponding hydrazone derivative.
A specific example of this reaction is the synthesis of 3,4-dihydroxybenzylidenhydrazide 2-methyl-3-(N-morpholyl)propionic acid. This was achieved by reacting 2-Methyl-3-(N-morpholyl)propionic acid hydrazide with 3,4-dihydroxybenzaldehyde (B13553) in absolute ethanol at room temperature for 6 hours. nih.gov
The resulting hydrazones are new chemical entities with distinct physicochemical properties. The structures of these synthesized compounds were confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and mass spectrometry. nih.gov The table below summarizes the key details of the parent compound and a representative derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methyl-3-(N-morpholyl)propionic acid hydrazide | C₈H₁₇N₃O₂ | 187.24 | 69 |
| 3,4-dihydroxybenzylidenhydrazide 2-methyl-3-(N-piperidinyl)propionic acid | C₁₆H₂₃N₃O₃ | 305.37 | Not specified |
Acylation and Sulfonylation of the Hydrazide Nitrogen Atoms
Functionalization and Substitution on the Morpholine (B109124) Ring System
The morpholine ring of this compound is another potential site for chemical modification. However, based on the available scientific literature, there are no specific examples of functionalization or substitution reactions being performed on the morpholine ring of this particular compound. Such modifications, if explored, could involve reactions like oxidation to form N-oxides or, under harsh conditions, ring-opening reactions.
Introduction of Diverse Chemical Moieties on the Propanoic Acid Backbone
The propanoic acid backbone of this compound offers limited positions for the introduction of diverse chemical moieties without fundamentally altering the core structure. The methyl group at the 2-position could potentially be a site for further functionalization, though this would likely require complex synthetic routes. No specific research detailing such modifications on this compound has been found.
Stereoselective Synthesis of Enantiomeric and Diastereomeric Analogues of this compound
The carbon atom at the 2-position of the propanoic acid backbone is a chiral center. Therefore, this compound can exist as a pair of enantiomers. The stereoselective synthesis of either the (R)- or (S)-enantiomer would be of significant interest for stereochemical studies. However, the current body of scientific literature does not provide specific details on the stereoselective synthesis of enantiomeric or diastereomeric analogues of this compound. Such a synthesis would likely involve the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction.
In Vitro Biological Activity and Mechanistic Studies of 2 Methyl 3 Morpholin 4 Ylpropanohydrazide and Its Derivatives
In Vitro Anti-proliferative and Cytotoxic Potential in Cancer Cell Lines
While no data exists for 2-Methyl-3-morpholin-4-ylpropanohydrazide, various other morpholine-containing compounds have been investigated for their anticancer properties.
Assessment of Growth Inhibition and Cell Viability (e.g., HepG2, MCF-7)
Studies on different morpholine (B109124) derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a series of morpholine substituted quinazoline (B50416) derivatives showed significant cytotoxic activity against MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov One promising compound, designated AK-10, displayed an IC50 value of 3.15 ± 0.23 μM against MCF-7 cells. nih.gov Similarly, novel benzylidene benzohydrazide (B10538) derivatives have been evaluated for their cytotoxicity, with 2-methyl benzylidene benzohydrazide (L2) showing a potent IC50 of 0.034±0.023 μg/ml against cancer stem cells. innovareacademics.in
Table 1: Illustrative Cytotoxic Activity of Various Morpholine and Hydrazide Derivatives (Not this compound)
| Compound Class | Cell Line | IC50 Value |
| Morpholine substituted quinazoline (AK-10) | MCF-7 | 3.15 ± 0.23 μM nih.gov |
| Morpholine substituted quinazoline (AK-10) | A549 | 8.55 ± 0.67 μM nih.gov |
| Morpholine substituted quinazoline (AK-10) | SHSY-5Y | 3.36 ± 0.29 μM nih.gov |
| 2-methyl benzylidene benzohydrazide (L2) | Cancer Stem Cells | 0.034±0.023 μg/ml innovareacademics.in |
This table is for illustrative purposes only and does not represent data for this compound.
Investigations into Apoptotic Pathway Induction and Cell Death Mechanisms
The mechanism of cell death induced by some morpholine derivatives has been linked to apoptosis. For example, the morpholine substituted quinazoline derivatives AK-3 and AK-10 were found to induce apoptosis, which was identified as the primary cause of cell death in the treated cancer cells. nih.gov Mechanistic studies on other types of derivatives, such as quillaic acid derivatives, have shown that they can induce apoptosis by modulating NF-κB and MAPK pathways. frontiersin.org Chalcone derivatives have also been reported to trigger apoptosis in ovarian cancer cells, a process associated with the generation of reactive oxygen species (ROS). mdpi.com
Analysis of Cell Cycle Perturbations
Cell cycle arrest is another mechanism through which anticancer compounds can exert their effects. In studies involving morpholine substituted quinazolines, compounds AK-3 and AK-10 were observed to cause cell cycle arrest at the G0/G1 phase in SHSY-5Y neuroblastoma cells. nih.gov Other research on fangchinoline (B191232) derivatives demonstrated induction of G0/G1 cell cycle arrest in leukemia cell lines. nih.gov This suggests that compounds containing a morpholine moiety have the potential to interfere with the normal progression of the cell cycle in cancerous cells.
In Vitro Antimicrobial Activities
The antimicrobial potential of compounds containing morpholine or hydrazide structures has been a subject of scientific inquiry, although specific data for this compound is unavailable.
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacteria
Research into 4-(morpholin-4-yl) benzohydrazide derivatives has been conducted to explore their antimicrobial properties. researchgate.net The inclusion of a morpholine ring is often associated with antibacterial activity. researchgate.netresearchgate.net For example, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine (B1678402) (structurally related to morpholine) exhibited activity against Gram-positive bacteria, including drug-resistant strains. nih.gov
Antifungal and Antitubercular Activity Profiles
The morpholine ring is a key feature in some antifungal agents. nih.gov Studies on morpholine and piperidine-based surfactants have shown antifungal properties against Candida albicans and Cryptococcus neoformans. researchgate.net
In the context of antitubercular activity, the hydrazide group is a well-known pharmacophore, famously present in the frontline anti-tuberculosis drug isoniazid. researchgate.net Research on novel morpholinoquinoline based conjugates with a pyrazoline moiety revealed significant antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, compound 8b was found to be equipotent to rifampicin, with 95% inhibition. nih.gov Another study on 1,8-naphthyridine (B1210474) analogues with morpholine substituents also identified compounds with promising activity against Mycobacterium tuberculosis H37Rv. researchgate.net
Elucidation of Cellular and Molecular Mechanisms of Antimicrobial Action
The antimicrobial action of morpholine-containing compounds and hydrazide derivatives is often multifaceted, targeting fundamental cellular processes in bacteria and fungi. A primary mechanism involves the disruption of the bacterial cell membrane integrity. The morpholine moiety, a versatile heterocyclic amine, can enhance the lipophilicity of a molecule, facilitating its passage through the lipid-rich bacterial cell wall. Once at the membrane, these compounds can alter its permeability, leading to the leakage of essential intracellular components and ultimately, cell death. nih.gov
Furthermore, some ruthenium-based agents modified with a morpholine moiety have been shown to induce the production of reactive oxygen species (ROS) within bacteria. nih.gov This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing significantly to the bactericidal effect.
Another critical target for hydrazide derivatives is DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair. By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. nih.gov For instance, certain hydrazide-hydrazones have demonstrated potent inhibitory activity against the DNA gyrase of Staphylococcus aureus. nih.gov
Enzyme Inhibition Assays and Receptor Binding Studies
The structural features of this compound suggest its potential as an inhibitor for various enzymes. The hydrazide group is a known pharmacophore that can interact with the active sites of numerous enzymes. Studies on related quinazolinone derivatives with a morpholino-methyl substitution have shown inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.govnih.gov
While specific receptor binding studies for this compound are not available, the morpholine nucleus is a common scaffold in medicinal chemistry known to interact with a variety of receptors. nih.gov The ability of the oxygen atom in the morpholine ring to form hydrogen bonds and engage in hydrophobic interactions can contribute to its binding affinity for target proteins. nih.gov
The following table summarizes the inhibitory activities of some morpholine and hydrazide derivatives against various enzymes, providing a speculative framework for the potential targets of this compound.
| Compound Class | Enzyme Target | Observed Activity |
| Morpholine-modified ruthenium complexes | Bacterial enzymes | Potent inhibition leading to antimicrobial effects nih.gov |
| Quinazolinone-morpholine hybrids | Dipeptidyl peptidase-4 (DPP-4) | Good inhibitory activity nih.govnih.gov |
| Hydrazide-hydrazones | S. aureus DNA gyrase | Strong inhibition nih.gov |
Structure-Activity Relationship (SAR) Elucidation for Optimizing Biological Efficacy
The biological efficacy of morpholine and hydrazide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on these classes of compounds have revealed several key features that influence their antimicrobial and enzyme-inhibitory activities.
For antimicrobial hydrazide-hydrazones, the nature and position of substituents on the aromatic rings play a crucial role in their activity. For instance, studies on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives showed that the presence of a hydroxyl group on an attached benzene (B151609) ring increased inhibitory activity against several bacterial strains. nih.gov
The morpholine ring itself is a critical component for enhancing the potency and modulating the pharmacokinetic properties of various drugs. e3s-conferences.orge3s-conferences.orgresearchgate.net Its incorporation into a molecule can improve solubility and the ability to form hydrogen bonds, which are vital for target interaction. nih.gov SAR studies on various morpholine derivatives have highlighted that the substitution pattern on the morpholine ring and its linkage to other heterocyclic systems can significantly impact the biological activity. e3s-conferences.org
The table below outlines key structural features and their general impact on the biological activity of related morpholine and hydrazide derivatives.
| Structural Feature | Impact on Biological Activity |
| Morpholine Ring | Enhances potency, improves pharmacokinetic properties, facilitates hydrogen bonding and hydrophobic interactions. nih.gove3s-conferences.orge3s-conferences.orgresearchgate.net |
| Hydrazide Moiety | Acts as a key pharmacophore for enzyme inhibition and antimicrobial activity. nih.gov |
| Substituents on Aromatic Rings | The nature and position of substituents (e.g., hydroxyl groups) can significantly modulate antimicrobial potency. nih.gov |
| Linker Chain | The length and flexibility of the chain connecting the morpholine and hydrazide moieties can affect target binding. |
Advanced Research Perspectives and Future Directions for 2 Methyl 3 Morpholin 4 Ylpropanohydrazide
Exploration of 2-Methyl-3-morpholin-4-ylpropanohydrazide as a Chemical Probe for Biological Systems
The exploration of this compound as a chemical probe presents a promising avenue for investigating complex biological systems. Chemical probes are small molecules used to study and manipulate biological processes, and the unique structure of this compound makes it a candidate for such applications.
Hydrazide derivatives, in general, have been recognized for their utility as chemical probes. researchgate.netbiorxiv.org The hydrazine (B178648) group is a versatile warhead that can interact with various biological targets. researchgate.netbiorxiv.org For instance, rhodamine-based cyclic hydrazide derivatives have been successfully developed as fluorescent probes for the detection of formaldehyde (B43269) in aqueous solutions and living cells. rsc.org This suggests that this compound could potentially be modified to act as a probe for specific cellular components or processes.
The morpholine (B109124) ring, a common scaffold in medicinal chemistry, can influence the compound's solubility, metabolic stability, and target-binding affinity. ontosight.aioup.comoup.com The presence of this moiety could enhance the pharmacokinetic properties of a potential chemical probe, making it more effective for in vivo studies.
Table 1: Potential Applications of this compound as a Chemical Probe
| Application Area | Potential Mechanism of Action | Rationale |
| Enzyme Activity Profiling | The hydrazide group could act as a reactive handle to covalently label specific enzymes, particularly those with reactive carbonyls or electrophilic cofactors. | Hydrazines are known to be versatile chemoproteomic probes. researchgate.netbiorxiv.org |
| Cellular Imaging | The morpholine moiety could be functionalized with a fluorophore to enable visualization of its distribution and target engagement within cells. | Morpholine derivatives are frequently used in the development of imaging agents. |
| Target Identification | The compound could be used in affinity-based proteomics to identify its binding partners in a cellular lysate, thus revealing novel biological targets. | This is a standard application for chemical probes in drug discovery. |
Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Novel Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. nih.govharvard.edu These technologies can be powerfully applied to the design and prediction of novel derivatives of this compound with enhanced or novel biological activities.
ML models can be trained on large datasets of existing hydrazide and morpholine derivatives to predict the properties of new, unsynthesized compounds. nih.govnih.gov This can significantly accelerate the discovery of derivatives with desired characteristics, such as improved potency, selectivity, or pharmacokinetic profiles. For example, machine learning has been successfully used in the intelligent analysis of maleic hydrazide, demonstrating the applicability of these techniques to hydrazide-containing compounds. nih.gov
Table 2: AI and ML Strategies for Derivative Design
| AI/ML Approach | Application to this compound | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models that correlate structural features of derivatives with their biological activity. | Prediction of the activity of novel derivatives, guiding synthetic efforts towards more potent compounds. |
| Generative Models (e.g., GANs, VAEs) | Generate novel chemical structures based on the this compound scaffold. | Discovery of entirely new derivatives with potentially unique biological activities. harvard.edu |
| Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Modeling | Predict the pharmacokinetic and toxicity profiles of designed derivatives. | Prioritization of derivatives with favorable drug-like properties for synthesis and experimental testing. |
Utilization of this compound as a Building Block in Complex Chemical Synthesis
The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Both the morpholine and hydrazide moieties are prevalent in a wide range of biologically active compounds. ontosight.aimdpi.com
Morpholine is a privileged scaffold in drug design, often incorporated to improve a compound's physicochemical properties. oup.comoup.com Hydrazides are versatile intermediates that can be readily converted into a variety of other functional groups and heterocyclic systems, such as hydrazones, oxadiazoles, and pyrazoles. mdpi.comresearchgate.netnih.gov A research abstract has indicated the synthesis of 2-methyl-3-(N-morpholyl)-propionic acid hydrazide and its derivatives, highlighting its utility as a synthetic precursor. researchgate.net
Table 3: Synthetic Transformations Utilizing this compound
| Reaction Type | Reagents and Conditions | Product Class | Potential Applications |
| Hydrazone Formation | Aldehydes or ketones, often with acid catalysis | Hydrazones | Precursors to various bioactive molecules, including antimicrobial and antitumor agents. nih.govnih.govmdpi.com |
| Cyclization Reactions | e.g., Carbon disulfide, phosgene (B1210022) derivatives | Heterocycles (e.g., thiadiazoles, oxadiazoles) | Core structures in many pharmaceuticals. mdpi.com |
| N-Acylation/Alkylation | Acyl chlorides, alkyl halides | Substituted hydrazides | Modification of biological activity and physical properties. |
Development of High-Throughput Screening Methodologies for Derivatization
To efficiently explore the chemical space around this compound, the development of high-throughput screening (HTS) methodologies for its derivatization is crucial. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of molecules with desired properties. nih.govacs.orgnuvisan.com
The reactivity of the hydrazide group is particularly amenable to HTS approaches. For example, libraries of hydrazone derivatives can be readily prepared by reacting a collection of aldehydes and ketones with this compound in a parallel synthesis format. nih.gov The resulting compounds can then be screened for biological activity in various assays.
Table 4: High-Throughput Screening Workflow for Derivatization
| Step | Methodology | Purpose |
| Library Design | Computational methods (e.g., diversity analysis, virtual screening) | To select a diverse and relevant set of building blocks for derivatization. |
| Parallel Synthesis | Automated liquid handling systems | To rapidly synthesize a large library of derivatives in a microplate format. |
| Biological Screening | Miniaturized biochemical or cell-based assays | To identify active compounds ("hits") from the synthesized library. nih.govnuvisan.com |
| Hit Confirmation and Validation | Dose-response studies and secondary assays | To confirm the activity and selectivity of the identified hits. |
Investigation into Unique Chemical Reactivities and Transformations of the Compound
A deeper investigation into the chemical reactivity of this compound could uncover unique transformations and synthetic applications. The interplay between the morpholine ring and the hydrazide functionality might lead to novel chemical behaviors not observed in simpler molecules.
The morpholine nitrogen, being a tertiary amine, can influence the reactivity of the adjacent methylene (B1212753) group. The hydrazide moiety itself is known to participate in a wide range of reactions beyond simple acylation and condensation. researchgate.net For example, under certain conditions, hydrazides can undergo oxidative or reductive cyclizations, rearrangements, or fragmentations. msu.edu
Table 5: Potential Areas of Investigation for Unique Reactivity
| Area of Investigation | Potential Transformation | Significance |
| Intramolecular Reactions | Cyclization reactions involving the morpholine and hydrazide groups. | Formation of novel bicyclic or polycyclic heterocyclic systems. |
| Metal-Catalyzed Reactions | Cross-coupling reactions at the α-carbon to the carbonyl group. | Introduction of new substituents and structural diversity. |
| Oxidative Chemistry | Oxidation of the hydrazide to generate reactive intermediates. | Access to novel reactive species for further synthetic transformations. |
| Photochemical Reactions | Light-induced transformations of the molecule. | Development of novel photo-controlled chemical reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
